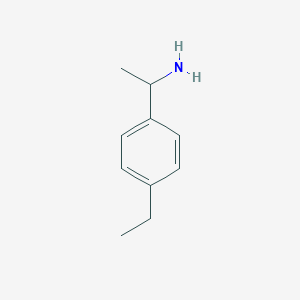

1-(4-Ethylphenyl)ethanamine

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXXYSXDJUIPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933034 | |

| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-33-4 | |

| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine

Introduction

1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the substituted phenethylamine class. This class of compounds is of significant interest to the scientific community due to its foundational role in the synthesis of a wide array of biologically active molecules. The core phenethylamine skeleton is a common motif in neurotransmitters, hormones, and a vast number of synthetic drugs, particularly those targeting the central nervous system. As a chiral amine with a para-substituted aromatic ring, this compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to precursors of new psychoactive substances (NPS) also makes its characterization critical for forensic and toxicological researchers.[1]

This guide provides an in-depth exploration of the chemical and physical properties of this compound, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical parameters, synthetic pathways, reactivity, spectroscopic signature, and safety considerations, grounding the discussion in established chemical principles and field-proven insights.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. This compound is characterized by an ethyl group at the para (4-position) of a benzene ring, which is, in turn, attached to an ethanamine side chain at the 1-position. The presence of a stereocenter at the alpha-carbon of the side chain means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-ethylphenyl)ethanamine, or as a racemic mixture.

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-ethylphenyl)ethan-1-amine | N/A |

| CAS Number | 147116-33-4 (Racemic) | [2][3][] |

| 292068-37-2 ((1R)-enantiomer) | [5] | |

| Molecular Formula | C₁₀H₁₅N | [2][5] |

| Molecular Weight | 149.23 g/mol | [2][3][] |

| InChI Key | AMXXYSXDJUIPMZ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C1=CC=C(C=C1)CC)N |[2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, membrane permeability, and interactions with biological targets. These parameters are fundamental in designing experimental protocols for both synthesis and biological assays.

Table 2: Physicochemical Data

| Property | Value | Source / Comment |

|---|---|---|

| Appearance | Solid or Liquid | [3] |

| logP (Octanol/Water) | 2.43 | [6] (Value for a similar N-alkylated derivative suggests moderate lipophilicity) |

| pKa (Protonated Amine) | ~9.5 - 10.0 (Predicted) | Based on the predicted pKa of 10.01 for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] Primary benzylic amines typically fall within this range.[8] |

| Solubility | Soluble in alcohols, ethers; Insoluble in water | Based on data for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] The amine can be protonated with acid to form water-soluble salts. |

| Storage Conditions | 2-8°C, Sealed, Dry |[2] |

The moderately lipophilic nature, as suggested by the logP value, indicates that this compound is likely to have good solubility in organic solvents used for synthesis and may possess the ability to cross biological membranes. Its basicity, characterized by the pKa of its conjugate acid, is a dominant chemical feature. The primary amine group will be predominantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological receptors and for designing purification strategies such as acid-base extraction.

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

The most direct and widely employed method for synthesizing α-arylethylamines is the reductive amination of the corresponding ketone.[9] This two-step, one-pot process involves the reaction of 1-(4-ethylphenyl)ethanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This method is highly efficient and avoids the polyalkylation issues common with direct alkylation of ammonia.[10]

A typical laboratory-scale protocol would proceed as follows:

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: To a solution of 1-(4-ethylphenyl)ethanone (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol (5-10 eq.). The reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.

-

In-situ Reduction: Once imine formation is established (monitored by TLC or GC-MS), a reducing agent is carefully added. Sodium borohydride (NaBH₄) is a common choice.[11] For greater selectivity, particularly to avoid reduction of the starting ketone, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred, often under mildly acidic conditions to promote imine formation and activation.[9][10]

-

Workup and Purification: The reaction is quenched with water or dilute acid. The product is then isolated via extraction into an organic solvent (e.g., ethyl acetate) after basifying the aqueous layer. Purification is typically achieved by column chromatography on silica gel or by distillation.

Figure 2: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary amine group (-NH₂), which functions as both a base and a nucleophile.

-

Basicity: As a base, it readily reacts with acids to form the corresponding ammonium salts. This property is routinely exploited for purification and to prepare water-soluble formulations of amine-containing compounds.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines, the reverse of the first step in its synthesis.

-

This nucleophilic character is the cornerstone of its utility as a synthetic building block, allowing for the straightforward introduction of the 1-(4-ethylphenyl)ethyl moiety into larger, more complex molecules.

Spectroscopic Profile (Analytical Characterization)

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR (Predicted):

-

Aromatic Protons: The para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.0-7.4 ppm (each integrating to 2H).

-

Ethyl Group (Ring): A quartet at ~δ 2.6 ppm (2H, -CH₂-) and a triplet at ~δ 1.2 ppm (3H, -CH₃).

-

Ethanamine Side Chain: The methine proton (-CH-) adjacent to the nitrogen and the aromatic ring is expected to be a quartet around δ 4.1 ppm. The methyl group (-CH₃) will be a doublet at ~δ 1.4 ppm. The chemical shifts of these protons are similar to those in analogous compounds like 1-(4-methylphenyl)ethylamine and 1-(4-methoxyphenyl)ethylamine.[12][13]

-

Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm, whose position is concentration and solvent-dependent.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Six signals are expected. Four in the aromatic region (δ 125-145 ppm), with the two quaternary carbons (C1 and C4) appearing at the downfield end of this range.

-

Aliphatic Carbons: Four distinct signals: the methine carbon (~δ 50-55 ppm), the side-chain methyl (~δ 24 ppm), the ethyl CH₂ (~δ 28 ppm), and the ethyl CH₃ (~δ 15 ppm).

-

Mass Spectrometry (MS)

Under Electron Ionization (EI), the fragmentation pattern is predictable and provides a clear structural fingerprint.

-

Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight.

-

Base Peak: The most intense peak is expected at m/z = 134 . This results from the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a highly stable, resonance-delocalized iminium cation.

-

Other Key Fragments: A significant fragment at m/z = 120 may also be observed, corresponding to the loss of an ethyl radical. This contrasts with the fragmentation of its precursor, 1-(4-ethylphenyl)ethanone, which shows a base peak at m/z 133 (loss of •CH₃) and a prominent acetyl fragment at m/z 43.[14]

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic doublet (due to symmetric and asymmetric stretching) for a primary amine in the region of 3300-3400 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹) and aromatic C-H stretching bands just above 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration typically found around 1600 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations around 1610 and 1515 cm⁻¹.

Applications and Significance in Research

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. Its significance stems from two key features:

-

Chiral Scaffold: The presence of a stereocenter allows it to be used in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of enantiomers can differ dramatically.

-

Phenethylamine Core: It provides a substituted phenethylamine core, a privileged scaffold in medicinal chemistry. Modifications to the amine group (alkylation, acylation) or the aromatic ring can be used to generate libraries of novel compounds for screening against various biological targets.

Its structural relation to controlled psychoactive substances, such as 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine), underscores its relevance in the field of forensic science and toxicology.[15] The characterization of such precursors is essential for law enforcement and regulatory agencies to track the synthesis of emerging designer drugs.

Safety and Handling

While specific toxicological data for this compound is limited, data from its structural isomer, 2-(4-ethylphenyl)ethanamine, provides a strong basis for hazard assessment.[7][16]

-

Hazards: Classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[16] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory when handling this compound.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a chemically significant molecule whose properties are defined by its primary amine functionality and substituted aromatic ring. Its moderate lipophilicity, distinct basicity, and predictable reactivity make it a versatile tool for synthetic chemists. The straightforward synthesis via reductive amination and the potential for extensive derivatization solidify its role as a key intermediate in the development of novel chemical entities, particularly within the pharmaceutical and life sciences sectors. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while strict adherence to safety protocols is necessary due to its presumed corrosive nature. This guide serves as a foundational resource for scientists working with this compound, enabling informed experimental design and safe laboratory practice.

References

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Caspar, A. T., Westphal, F., Meyer, M. R., & Maurer, H. H. (2018). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates.... Analytical and Bioanalytical Chemistry, 410(3), 897–912.

-

PubChem. (n.d.). N-[1-(4-ethylphenyl)ethyl]pentan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylphenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Anderson, K. W., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

-

ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

ChemBK. (2024). 2-(4-ethylphenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-2,5-dimethoxy-beta-phenethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-ETHYLPHENYL)ETHAN-1-AMINE | CAS 64353-29-3. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 2. 147116-33-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound AldrichCPR 147116-33-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. N-[1-(4-ethylphenyl)ethyl]pentan-1-amine | C15H25N | CID 43080427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. (R)-(+)-1-(4-Methylphenyl)ethylamine(4187-38-6) 1H NMR spectrum [chemicalbook.com]

- 13. (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR spectrum [chemicalbook.com]

- 14. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 15. 4-Ethyl-2,5-dimethoxy-beta-phenethylamine | C12H19NO2 | CID 24729233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Ethylphenethylamine | C10H15N | CID 144047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Ethylphenyl)ethanamine: A Technical Guide

Introduction

1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds. Its structure is characterized by an ethyl group and an aminoethyl group attached to a central benzene ring at the para position. Accurate structural elucidation and purity assessment are critical for any application, from synthetic chemistry to drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and the underlying chemical principles.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is the chemical structure with atom numbering used for NMR assignments.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

The key structural features influencing the spectra are:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring. The two sets of aromatic protons (H2/H6 and H3/H5) are chemically equivalent due to symmetry.

-

Ethyl Group: A -CH₂CH₃ group, which will show characteristic splitting patterns in ¹H NMR.

-

Aminoethyl Group: A -CH(NH₂)CH₃ group, containing a chiral center at C7. The protons of the amine group are exchangeable, and the methine and methyl protons will exhibit specific NMR signals.

The following diagram illustrates the general workflow for a comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Mass Spectrometry (MS)

Principle & Causality: In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is predictable and characteristic of the molecule's structure, providing a "fingerprint." The most stable carbocations will be the most abundant fragments.

Predicted Fragmentation: The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol .[1] The molecular ion peak (M⁺) is expected at m/z = 149. The most likely fragmentation pathway is the benzylic cleavage (α-cleavage) at the C7-C8 bond, which is highly favored due to the formation of a resonance-stabilized benzylic cation.

-

Base Peak (m/z = 134): Loss of a methyl radical (•CH₃) from the molecular ion results in the most stable fragment.

-

Other Fragments:

-

m/z = 120: Loss of an ethyl group from the aromatic ring.

-

m/z = 91: A tropylium ion, common in compounds with a benzyl group, formed through rearrangement and loss of acetonitrile.

-

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The presence or absence of absorptions in particular regions of the spectrum confirms the presence of corresponding functional groups.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretch | Primary Amine (NH₂) | Medium |

| 3080-3010 | Aromatic C-H Stretch | C-H (sp²) | Medium |

| 2960-2850 | Aliphatic C-H Stretch | C-H (sp³) | Strong |

| 1620-1580 | C=C Stretch | Aromatic Ring | Medium |

| 1600-1450 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |

The most diagnostic peaks will be the N-H stretches of the primary amine, the strong aliphatic C-H stretches, and the strong out-of-plane bending signal confirming the 1,4-substitution pattern on the aromatic ring. The IR spectrum of the analogous 1-phenylethanamine shows characteristic N-H stretches around 3360 and 3280 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

Principle & Causality: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is influenced by the shielding or deshielding effects of nearby functional groups. Spin-spin splitting (multiplicity) arises from the interaction of non-equivalent protons on adjacent carbons and follows the n+1 rule.

Comparative Analysis:

-

Ethylbenzene: The aromatic protons appear around δ 7.1-7.3 ppm, the benzylic -CH₂- at δ 2.6 ppm (quartet), and the terminal -CH₃ at δ 1.2 ppm (triplet).[2][3]

-

1-Phenylethanamine: The aromatic protons are in the δ 7.2-7.4 ppm range. The benzylic methine (-CH-) is at ~δ 4.1 ppm (quartet), and the adjacent methyl (-CH₃) is at ~δ 1.4 ppm (doublet). The NH₂ protons typically appear as a broad singlet around δ 1.5-2.0 ppm.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Label (Atom #) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| a (H2, H6) | ~ 7.25 | Doublet | ~ 8.0 | 2H | Aromatic Protons |

| b (H3, H5) | ~ 7.15 | Doublet | ~ 8.0 | 2H | Aromatic Protons |

| c (H7) | ~ 4.10 | Quartet | ~ 6.7 | 1H | Methine Proton |

| d (H9) | ~ 2.62 | Quartet | ~ 7.6 | 2H | Benzylic Methylene |

| e (NH₂) | ~ 1.60 | Broad Singlet | - | 2H | Amine Protons |

| f (H8) | ~ 1.40 | Doublet | ~ 6.7 | 3H | Methyl (amine side) |

| g (H10) | ~ 1.23 | Triplet | ~ 7.6 | 3H | Methyl (ethyl side) |

The electron-donating ethyl group will cause a slight upfield shift of the aromatic protons compared to 1-phenylethanamine. The two sets of aromatic protons (a and b) will appear as a pair of doublets (an AA'BB' system) due to their distinct chemical environments.

Predicted ¹³C NMR Spectrum

Principle & Causality: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is sensitive to the electronic environment, with carbons attached to electronegative atoms or part of aromatic systems appearing further downfield.

Comparative Analysis:

-

Ethylbenzene: Shows signals at ~δ 144 (quaternary), ~128 (x2), and ~126 for the aromatic carbons, ~29 for the -CH₂-, and ~16 for the -CH₃.[5]

-

1-Phenylethanamine: The aromatic carbons appear at ~δ 146 (quaternary), ~128.5, ~127, and ~126. The benzylic carbon (C7) is at ~δ 51, and the methyl carbon (C8) is at ~δ 25.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Label (Atom #) | Predicted δ (ppm) | Assignment |

| C1 | ~ 143.0 | Quaternary Aromatic (C-NH₂) |

| C4 | ~ 142.5 | Quaternary Aromatic (C-Et) |

| C2, C6 | ~ 128.0 | Aromatic CH |

| C3, C5 | ~ 126.5 | Aromatic CH |

| C7 | ~ 50.8 | Methine Carbon (CH-NH₂) |

| C9 | ~ 28.5 | Methylene Carbon (CH₂) |

| C8 | ~ 25.2 | Methyl Carbon (CH₃-CH) |

| C10 | ~ 15.8 | Methyl Carbon (CH₃-CH₂) |

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a GC-MS system equipped with an electron ionization source. Set the ionization energy to 70 eV.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature from 50°C to 250°C at a rate of 10°C/min.

-

MS Acquisition: Acquire mass spectra over a range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal. If liquid, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse width, 2-second relaxation delay).

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse sequence (e.g., 30° pulse width, 2-second relaxation delay).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at δ 0.00 ppm.

-

Integrate the ¹H NMR signals and analyze the chemical shifts and multiplicities for both spectra.

-

References

-

Process NMR Associates. Ethyl Benzene 1H and 13C NMR. [Link]

-

PubChem. 1-Phenethylamine. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethylbenzene. [Link]

Sources

- 1. L-1-Phenylethylamine(2627-86-3) 13C NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. process-nmr.com [process-nmr.com]

- 4. L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum [chemicalbook.com]

- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanamine: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)ethanamine, a chiral amine with significant potential in pharmaceutical research and development. We will delve into its chemical and physical properties, explore a robust synthetic route, analyze its spectroscopic characteristics, and discuss its applications as a valuable chiral building block. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Molecular Attributes

This compound is a primary amine featuring a stereocenter at the carbon adjacent to the amino group, making it a chiral molecule. This chirality is of paramount importance in drug development, where enantiomeric purity can be the deciding factor in a drug's efficacy and safety profile.

Chemical Identifiers

The specific enantiomer and whether the compound is in its free base or salt form determine the precise CAS number.

| Attribute | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2][3] |

| CAS Number (Racemic) | 147116-33-4 | [4] |

| CAS Number ((1R)-enantiomer) | 292068-37-2 | [1][5] |

| CAS Number (Hydrochloride Salt) | 1032149-84-0 | [6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| Form | Liquid (racemic free base) | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |

| Boiling Point | 240-241 °C (for the related 2-(4-ethylphenyl)ethanamine) | [4] |

| pKa | ~10.01 (Predicted for the related 2-(4-ethylphenyl)ethanamine) | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-ethylacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of racemic this compound.

Materials:

-

4-Ethylacetophenone

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Methanol

-

Glacial acetic acid (if using ammonium acetate)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-ethylacetophenone (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess) or ammonium acetate (excess). If using ammonium acetate, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the formation of the imine.

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium cyanoborohydride or sodium borohydride (1.5-2 equivalents), in portions. Caution: Some reducing agents react vigorously with protic solvents and acids.

-

Reaction Quench and Work-up: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet in the range of 7.0-7.4 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the amine protons (which may be broad and exchangeable with D₂O), a quartet and a triplet for the ethyl group protons, and a doublet for the methyl group protons adjacent to the stereocenter.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methine carbon, and the carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring. The NIST WebBook provides IR data for the precursor, 4-ethylacetophenone, which can be used for comparison.[6]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.23). Fragmentation patterns will be consistent with the structure, often showing a prominent peak from the loss of a methyl group. The NIST WebBook also provides mass spectral data for 4-ethylacetophenone.[7]

Applications in Research and Drug Development

The chiral nature of this compound makes it a valuable tool in pharmaceutical research, primarily as a chiral resolving agent and a synthetic building block.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[8] Chiral amines like this compound are frequently used to resolve racemic carboxylic acids. The amine enantiomer reacts with the racemic acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

Caption: Workflow for chiral resolution of a racemic acid using (R)-1-(4-Ethylphenyl)ethanamine.

Chiral Building Block in Synthesis

Enantiomerically pure this compound can serve as a starting material or an intermediate in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The phenethylamine scaffold is a common motif in many biologically active compounds.[9] By incorporating a specific enantiomer of this compound, chemists can control the stereochemistry of the final product, which is often critical for its pharmacological activity. The use of such chiral building blocks is a cornerstone of modern medicinal chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a valuable chiral amine with significant applications in the pharmaceutical industry. Its utility as a chiral resolving agent and a synthetic building block makes it an important tool for the development of enantiomerically pure drugs. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in a research and development setting.

References

-

Sunway Pharm Ltd. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride - CAS:1032149-84-0. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

NIST. Ethanone, 1-(4-ethylphenyl)- Mass Spectrum. [Link]

-

NIST. Ethanone, 1-(4-ethylphenyl)- IR Spectrum. [Link]

-

PubMed. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)ethanamine for Pharmaceutical Development

Preamble: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and shelf-life are built. This guide provides a comprehensive framework for characterizing 1-(4-Ethylphenyl)ethanamine, a substituted phenethylamine derivative, focusing on the strategic evaluation of its aqueous and organic solubility, as well as its intrinsic chemical stability under various stress conditions. For researchers in drug development, this document serves not just as a set of protocols, but as a strategic blueprint for generating the robust data package required for informed decision-making and regulatory compliance. The methodologies described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.

Molecular and Physicochemical Overview of this compound

This compound belongs to the phenethylamine class of compounds, which are recognized for their diverse pharmacological activities.[1][2] Its structure, featuring a primary amine and a substituted aromatic ring, dictates its fundamental chemical behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Information | Source |

| Chemical Structure | ||

| CC(N)c1ccc(CC)cc1 (SMILES) | ||

| CAS Number | 147116-33-4 | |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| Physical Form | Solid | |

| Predicted pKa | ~10.01 (for the conjugate acid) | [3]* |

*Note: This pKa value is for the structurally analogous compound 2-(4-ethylphenyl)ethanamine and is used as a predictive measure to guide experimental design.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. As a primary amine, this compound is a weak base, and its solubility is expected to be highly dependent on pH.[4][5]

The Underlying Principle: pH-Dependent Solubility

The basicity of the amine group means that in acidic to neutral solutions, it will exist predominantly in its protonated, cationic form (an ammonium salt). This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[6] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to unionized form at a given pH, with the pKa of ~10.01 serving as the inflection point.[3] Consequently, a dramatic decrease in aqueous solubility is anticipated as the pH of the solution increases above this pKa.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to characterizing both kinetic and thermodynamic solubility, offering a complete picture for discovery and development stages.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility

Rationale: This method provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often used in early biological screening assays. It identifies compounds likely to precipitate under assay conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Plate Preparation: In a 96-well plate, dispense 196 µL of various aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 12.0.

-

Compound Addition: Add 4 µL of the 10 mM DMSO stock to each well (final concentration: 200 µM, 2% DMSO). Prepare a blank well with 4 µL DMSO and 196 µL of each buffer.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Separation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Alternatively, use a filter plate.

-

Quantification: Carefully transfer an aliquot of the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as LC-MS/MS or HPLC-UV (see Section 4.0), comparing against a standard curve prepared in a 2% DMSO/buffer mixture.

Protocol 2: Shake-Flask Thermodynamic Solubility

Rationale: This is the definitive method for determining the equilibrium solubility of a compound. It is essential for pre-formulation activities, as it reflects the maximum amount of drug that can be dissolved in a given vehicle under equilibrium conditions.

Methodology:

-

Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a series of glass vials. The solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, propylene glycol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. Visual inspection should confirm the presence of remaining solid.

-

Phase Separation: Allow the samples to stand to let the solid settle. Withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

Dilution & Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration using a validated, stability-indicating HPLC method (see Section 4.0).

Intrinsic Chemical Stability Profiling

Understanding a molecule's inherent stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that may need to be monitored in the final drug product.[7][8] Forced degradation, or stress testing, is a systematic way to accelerate this process.[9][10] The goal is to achieve 5-20% degradation to ensure that primary degradation pathways are revealed without being overly destructive.[10]

Predicted Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation mechanisms:

-

Oxidation: The primary amine is a site for oxidation, potentially forming N-oxides or hydroxylamines.[9] The benzylic carbon (the carbon attached to both the phenyl ring and the amino group) is also activated and susceptible to oxidation.[9]

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.[9][11]

-

Reactions as a Base: As a nucleophilic base, it may react with incompatible excipients.

Forced Degradation Experimental Workflow

Caption: Systematic workflow for forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)

Rationale: This protocol, guided by ICH recommendations, systematically exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify degradation pathways and potential impurities.[7][11]

Methodology:

-

Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile/water.

-

Hydrolytic Conditions:

-

Acid: Mix the stock solution with 0.1 N HCl.

-

Base: Mix the stock solution with 0.1 N NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate all solutions at a controlled temperature (e.g., 60°C). Store protected from light.

-

-

Oxidative Conditions:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature, protected from light.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]

-

A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.[11]

-

-

Thermal Stability:

-

Store vials of the solid compound and the solution at an elevated temperature (e.g., 60°C) in a calibrated oven, protected from light.

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed solution.

-

For acid and base samples, neutralize the solution before analysis.

-

Analyze all samples, including controls, using a stability-indicating HPLC method (Protocol 4). Calculate the percent degradation and perform a mass balance assessment.

-

Table 2: Example Data Summary for Forced Degradation Studies

| Stress Condition | Time (hr) | Assay (% of Initial) | Major Degradant RRT | Comments |

| 0.1 N HCl (60 °C) | 48 | 98.5% | - | Stable to acid hydrolysis |

| 0.1 N NaOH (60 °C) | 48 | 99.1% | - | Stable to base hydrolysis |

| 3% H₂O₂ (RT) | 24 | 85.2% | 0.85, 1.15 | Two major oxidative degradants formed |

| ICH Light (Solid) | - | 92.0% | 0.92 | Minor degradation, requires light protection |

| 60 °C (Solid) | 7 days | 99.5% | - | Thermally stable as a solid |

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must also resolve the drug peak from any degradation products and process impurities.[10] Reverse-phase HPLC with UV detection is a workhorse technique for this purpose.[12]

Protocol 4: Stability-Indicating RP-HPLC-UV Method

Rationale: This method provides the resolution and sensitivity needed to separate the parent compound from potential degradation products generated during stability studies. Its validation would include demonstrating specificity through peak purity analysis using a photodiode array (PDA) detector.

Methodology:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm (or a wavelength determined by UV scan of the analyte).

-

Injection Volume: 10 µL.

-

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

-

Analysis: Analyze the samples from the forced degradation study. Integrate the peak for this compound and all degradant peaks.

-

Specificity Check: Evaluate peak purity for the parent peak in the stressed samples using the PDA detector software. The peak should be spectrally homogenous, confirming that no degradants are co-eluting.

Conclusion and Implications for Development

This guide outlines a rigorous, scientifically-grounded approach to fully characterizing the solubility and stability of this compound. By anticipating pH-dependent solubility and common degradation pathways for aromatic amines, these protocols provide a clear path to generating a comprehensive data package. The resulting information is indispensable for guiding formulation scientists in developing a stable, bioavailable drug product, for analytical chemists in establishing meaningful quality control specifications, and for regulatory affairs professionals in compiling a robust submission dossier. Adherence to these principles ensures a foundation of high-quality data, mitigating risks and accelerating the path to clinical application.

References

- Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. [Link: globalresearchonline.net]

- Sharma, K., & Sharma, G. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6). [Link: medcraveonline.com]

- Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link: chem.libretexts.org]

- Mandal, B., & Bandyopadhyay, S. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link: acdlabs.com]

- Chemistry LibreTexts. (2025). Basicity of Amines. [Link: chem.libretexts.org]

- Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research. [Link: innovareacademics.in]

- Ahoba-Sam, C., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC). [Link: ncbi.nlm.nih.gov]

- Quora. (2022). Why are primary amines less basic than secondary and tertiary amine?. [Link: quora.com]

- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link: ibisscientific.com]

- Wikipedia. (n.d.). Substituted phenethylamine. [Link: en.wikipedia.org]

- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). [Link: chemeo.com]

- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link: webbook.nist.gov]

- PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine.

- Analytical Methods. (n.d.). Royal Society of Chemistry Publishing. [Link: rsc.org]

- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link: webbook.nist.gov]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. [Link: sigmaaldrich.com]

- BLD Pharm. (n.d.). This compound. [Link: bldpharm.com]

- Wikipedia. (n.d.). Ethylamine. [Link: en.wikipedia.org]

- MDPI. (2024).

- European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link: ema.europa.eu]

- PubMed. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link: pubmed.ncbi.nlm.nih.gov]

- ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives.

- PubMed. (2017). Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe. [Link: pubmed.ncbi.nlm.nih.gov]

- PubMed. (2003). Microbial degradation of illicit drugs, their precursors, and manufacturing by-products. [Link: pubmed.ncbi.nlm.nih.gov]

- U.S. Food and Drug Administration (FDA). (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance). [Link: fda.gov]

- OPUS. (2025). Analytical Methods. [Link: opus.

- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.

- National Institutes of Health (PMC). (n.d.). Degradation of immediate precursors of fentanyl and fentalogs. [Link: ncbi.nlm.nih.gov]

- National Institutes of Health (NCBI). (n.d.).

- PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine.

- ResearchGate. (2025). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra.

- ChemBK. (2024). 2-(4-ethylphenyl)ethanamine. [Link: chembk.com]

- IUPAC. (n.d.).

- National Institutes of Health (PMC). (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link: ncbi.nlm.nih.gov]

- PubChem. (n.d.). 4-Ethylphenethylamine.

- Wikipedia. (n.d.). 2C-B. [Link: en.wikipedia.org]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ibisscientific.com [ibisscientific.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 1-(4-Ethylphenyl)ethanamine Derivatives

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry and materials science, found in a vast array of natural products, pharmaceuticals, and synthetic compounds.[1][2] Its structural simplicity belies a profound capacity for molecular diversification and biological activity. This guide focuses on a specific, yet highly versatile, member of this class: 1-(4-ethylphenyl)ethanamine. Characterized by a phenyl ring substituted with an ethyl group at the para-position and an alpha-methyl group on the ethylamine side chain, this compound is a chiral primary amine.[3] This chirality is a critical feature, as the stereochemistry of a molecule often dictates its biological function and interaction with chiral targets like enzymes and receptors.[4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design and the potential research trajectories for novel derivatives of this compound. We will explore its synthesis, its established roles in asymmetric catalysis, and its burgeoning potential in medicinal chemistry as a template for novel therapeutic agents.

I. Synthesis of Chiral this compound Derivatives

The most versatile and widely adopted method for synthesizing chiral amines is asymmetric reductive amination.[5] This process involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the target chiral amine. For this compound, the logical starting material is 4-ethylacetophenone.

The key to this synthesis is controlling the stereochemical outcome of the reduction. This is paramount because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6] This control is typically achieved through the use of chiral catalysts, such as iridium or rhodium complexes bearing chiral ligands, which facilitate the stereoselective addition of hydrogen across the C=N double bond of the imine intermediate.[7]

Generalized Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a reliable method for the synthesis of enantiomerically enriched this compound.

Materials:

-

4-Ethylacetophenone

-

Ammonia or Ammonium Salt (e.g., Ammonium Acetate)

-

Reducing Agent (e.g., H₂, Formic Acid)

-

Chiral Catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand)

-

Anhydrous Solvent (e.g., Methanol, Dichloromethane)

-

Titanium(IV) isopropoxide (optional, as a water scavenger)

-

Standard workup and purification reagents (e.g., Diethyl ether, HCl, NaOH, MgSO₄)

Procedure:

-

Imine Formation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-ethylacetophenone (1.0 eq) in an anhydrous solvent. Add the ammonia source (e.g., ammonium acetate, 5-10 eq). If necessary, add a Lewis acid like Ti(OiPr)₄ to drive the condensation by removing water. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

-

Catalyst Preparation: In a separate vessel, prepare the active chiral catalyst by reacting the metal precursor (e.g., [Ir(COD)Cl]₂) with the chosen chiral ligand under an inert atmosphere.

-

Asymmetric Reduction: Transfer the pre-formed catalyst to the reaction mixture containing the imine. Pressurize the vessel with hydrogen gas (or add the alternative hydrogen source like formic acid). The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.

-

Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, carefully quench the reaction by adding water or a dilute acid.

-

Workup and Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude amine by column chromatography or distillation. The enantiomeric excess (e.e.) of the product must be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or GC.

Causality Note: The choice of the chiral ligand is the most critical parameter in this synthesis. The ligand's structure creates a chiral environment around the metal center, forcing the imine substrate to bind in a specific orientation. This geometric constraint dictates the face of the C=N bond to which the hydride is delivered, resulting in the preferential formation of one enantiomer over the other.[7]

Caption: General workflow for the asymmetric synthesis of this compound.

II. Potential Research Applications

The this compound core is a versatile scaffold for developing novel molecules with a wide range of applications. Its derivatives can be explored in asymmetric synthesis and, most prominently, in medicinal chemistry.

A. Asymmetric Synthesis and Organocatalysis

Chiral amines are foundational tools in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, or organocatalysts.[8] Derivatives of this compound can be readily converted into secondary amines, amides, or imines, which can then serve as chiral ligands for metal catalysts or as metal-free organocatalysts.[4]

-

Rationale: The nitrogen atom can coordinate to a metal or act as a Lewis base, while the chiral center in proximity influences the stereochemical environment of the reaction. This allows for the enantioselective synthesis of complex molecules, a critical need in the pharmaceutical industry.[6]

-

Research Direction: Development of novel secondary amine or phosphine ligands derived from (R)- or (S)-1-(4-ethylphenyl)ethanamine for use in asymmetric hydrogenations, conjugate additions, or allylic substitution reactions.

B. Medicinal Chemistry & Drug Development

The phenethylamine skeleton is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] By modifying the core this compound structure, researchers can develop novel candidates for various therapeutic areas.

Caption: Key therapeutic research areas for this compound derivatives.

1. Anticancer Agents

Many successful anticancer drugs are heterocyclic compounds, and the primary amine of this compound serves as an excellent synthetic handle to construct these complex structures.[9][10]

-

Scientific Rationale: The scaffold can be used to synthesize derivatives that inhibit key cancer-related targets. For instance, incorporating moieties known to interact with tyrosine kinases, tubulin, or cell cycle regulators could lead to potent antiproliferative agents. Phenylacetamide and thiazole derivatives, for example, have shown promise as cytotoxic agents against various cancer cell lines.[11][12]

-

Research Direction: Synthesize a library of thiazole, imidazole, or pyrimidine derivatives by reacting this compound with appropriate precursors.[13] These new chemical entities (NCEs) can then be screened for cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).[12]

Hypothetical Data Table for Anticancer Screening:

| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |

| EPE-Thz-01 | Thiazole | 10.8 ± 0.9 | 52.0 ± 4.5 |

| EPE-Imd-05 | Imidazole | 25.4 ± 2.1 | 80.0 ± 6.7 |

| EPE-Pym-03 | Pyrimidine | 5.2 ± 0.4 | 15.6 ± 1.3 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is hypothetical and for illustrative purposes.

2. Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[14] The phenethylamine backbone can be functionalized to create compounds with antimicrobial properties.

-

Scientific Rationale: The lipophilic nature of the 4-ethylphenyl group can facilitate membrane disruption in bacteria, while modifications to the amine can introduce functionalities that interfere with essential bacterial enzymes or processes. For example, the synthesis of Schiff bases or heterocyclic systems like thiophenes from amine precursors has yielded compounds with significant antibacterial and antifungal activity.[15][16]

-

Research Direction: Synthesize a series of Schiff base derivatives by condensing this compound with various substituted benzaldehydes. Evaluate these compounds for their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17]

3. Central Nervous System (CNS) Agents

Substituted phenethylamines are renowned for their profound effects on the central nervous system, acting as stimulants, antidepressants, and receptor modulators.[18] This activity is often mediated through interactions with monoamine neurotransmitter systems, such as the dopamine and serotonin pathways.[19]

-

Scientific Rationale: Derivatives of this compound are structural analogs of endogenous neurotransmitters and can be designed to interact with specific receptors or transporters. For instance, N-alkylation of the primary amine can modulate affinity and selectivity for dopamine transporters (DAT) or serotonin receptors (e.g., 5-HT₂A).[20][21] This opens avenues for developing novel treatments for depression, Parkinson's disease, or other neurological disorders.[22]

-

Research Direction: Synthesize a series of N,N-dialkyl derivatives of this compound and evaluate their binding affinity for DAT and 5-HT₂A receptors using radioligand binding assays. Functional assays can then determine whether these compounds act as agonists, antagonists, or reuptake inhibitors.[23]

III. Key Experimental Methodologies

To validate the potential of newly synthesized derivatives, a series of robust and standardized in vitro assays are essential. The following protocols provide a self-validating framework for the initial screening of compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.[24]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[25]

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Self-Validation System: The inclusion of positive and negative controls is non-negotiable. The positive control (a known cytotoxic agent) confirms the assay is responsive, while the vehicle control establishes the baseline for 100% viability. A blank well (medium only) is used to subtract background absorbance, ensuring the accuracy of the measurements.[25]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.[26]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]

Caption: A typical screening cascade for identifying lead therapeutic compounds.

IV. Conclusion

This compound represents a chiral building block of significant untapped potential. Its straightforward, stereocontrolled synthesis provides a gateway to a vast chemical space. As this guide has detailed, the derivatives of this core structure are prime candidates for investigation across multiple domains, from the development of novel catalysts for asymmetric synthesis to the discovery of next-generation therapeutics targeting cancer, infectious diseases, and CNS disorders. The provided protocols offer a robust framework for the synthesis and initial biological evaluation of these compounds, empowering researchers to systematically explore their potential and contribute to the advancement of chemical and biomedical sciences.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 147116-33-4|this compound|BLD Pharm [bldpharm.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 19. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 20. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 30. scribd.com [scribd.com]

- 31. files.core.ac.uk [files.core.ac.uk]

- 32. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Cytotoxicity Assay Protocol [protocols.io]

- 36. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. research.amanote.com [research.amanote.com]

- 43. pubs.acs.org [pubs.acs.org]

- 44. medicopublication.com [medicopublication.com]

The Strategic Synthesis of Chiral Amines: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Indispensable Role of Chirality in Modern Chemistry

Chiral amines are not merely chemical curiosities; they are fundamental building blocks that form the stereochemical backbone of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine moiety, a testament to their profound impact on biological activity.[1][2] The precise three-dimensional arrangement of atoms around the nitrogen center often dictates the efficacy and safety of a drug molecule. Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of enantiopure amines remains a paramount objective in both academic research and industrial drug development.

This guide provides an in-depth exploration of the core modern strategies for synthesizing chiral amines, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will delve into the mechanistic nuances of enzymatic, transition-metal-catalyzed, and organocatalytic approaches, providing a comparative analysis to empower researchers to make informed decisions in their synthetic endeavors.

The Biocatalytic Revolution: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral amine synthesis.[2] Enzymes operate under mild conditions, exhibit exquisite stereoselectivity, and offer a greener footprint, making them increasingly attractive for industrial applications.[2]

ω-Transaminases: The Workhorses of Asymmetric Amination

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[2][3] This direct amination route can theoretically achieve 100% conversion to the desired chiral amine, making it a highly atom-economical approach.[4]

Causality in Protocol Design: Overcoming Equilibrium Limitations

A critical challenge in ω-TA-mediated synthesis is the unfavorable reaction equilibrium.[4] To drive the reaction towards product formation, several strategies are employed:

-

Use of a Sacrificial Amine Donor: A large excess of a simple, inexpensive amine donor like isopropylamine or L-alanine is often used to shift the equilibrium. The co-product (acetone or pyruvate) can be removed to further drive the reaction.

-

'Smart' Amine Donors: The use of amine donors that generate a volatile or easily removable co-product can significantly improve reaction efficiency.

-

Enzyme Immobilization: Immobilizing the enzyme allows for its easy removal and reuse, enhancing process economics.[5] It can also improve enzyme stability.

Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using an ω-Transaminase

-

Reaction Setup: In a temperature-controlled vessel, dissolve the prochiral ketone substrate (1 equivalent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Addition of Amine Donor: Add the amine donor (e.g., L-alanine, 1.5-3 equivalents) and pyridoxal-5'-phosphate (PLP) co-factor (1 mM).

-

Enzyme Addition: Add the ω-transaminase (commercially available or prepared in-house) to the reaction mixture. The optimal enzyme loading should be determined empirically.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC) until the desired conversion is reached.

-

Work-up and Purification: Upon completion, quench the reaction by adding a suitable acid or base. Extract the product with an organic solvent and purify by column chromatography or crystallization.

Workflow for ω-Transaminase Catalyzed Chiral Amine Synthesis

Caption: Workflow for ω-Transaminase Catalyzed Synthesis.

Transition-Metal Catalysis: Precision and Versatility